molecular formula C13H15N5 B6437562 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2548989-29-1

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B6437562
CAS No.: 2548989-29-1
M. Wt: 241.29 g/mol
InChI Key: LJDLNOSDGADZOO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyridine ring, an azetidine ring, and a pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-(pyridin-2-yl)propan-1-one.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological properties.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.

Uniqueness

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to the presence of the azetidine ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-17(13-15-7-4-8-16-13)11-9-18(10-11)12-5-2-3-6-14-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNOSDGADZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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